Pyruvic acid-13C,d4

Metabolomics Clinical Mass Spectrometry Bioanalysis

Pyruvic acid-13C,d4 (CAS: 2244703-17-9) is a dual stable isotope-labeled compound, classified as a deuterated form of 13C-labeled pyruvic acid. It incorporates both a 13C carbon atom and four deuterium atoms (replacing the methyl group hydrogens) into the pyruvic acid molecular framework.

Molecular Formula C3H4O3
Molecular Weight 93.08 g/mol
Cat. No. B12403131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyruvic acid-13C,d4
Molecular FormulaC3H4O3
Molecular Weight93.08 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)O
InChIInChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1D3,3+1/hD
InChIKeyLCTONWCANYUPML-DFGYQCDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pyruvic Acid-13C,d4 Specifications: Dual Stable Isotope-Labeled Metabolic Tracer Procurement Guide


Pyruvic acid-13C,d4 (CAS: 2244703-17-9) is a dual stable isotope-labeled compound, classified as a deuterated form of 13C-labeled pyruvic acid . It incorporates both a 13C carbon atom and four deuterium atoms (replacing the methyl group hydrogens) into the pyruvic acid molecular framework . This compound is primarily manufactured as a high-purity liquid reagent for use as a quantitative internal standard in mass spectrometry applications, including NMR, GC-MS, and LC-MS . Its dual labeling confers a molecular weight of 93.08 g/mol, representing a mass shift of +5 Da relative to unlabeled pyruvic acid, which is a critical parameter for chromatographic and mass spectrometric differentiation .

Dual-isotope labeling (13C, d4) provides a +5 Da mass shift for quantitative mass spectrometry
Certified isotopic enrichment supports reproducible internal standard performance
Suitable for LC-MS, GC-MS, NMR, and hyperpolarized 13C MRS research workflows

Why Unlabeled Pyruvic Acid or Single-Isotope 13C-Only Analogs Cannot Substitute for Pyruvic Acid-13C,d4 in Quantitative Mass Spectrometry


In LC-MS/MS or GC-MS quantitative bioanalysis, the use of an internal standard (IS) with identical chemical properties but a resolvable mass difference is mandatory for correcting matrix effects and ion suppression. While unlabeled pyruvic acid offers no mass distinction and 13C-only labeled pyruvic acid provides only a +1 Da mass shift, both are inadequate in complex biological matrices where background isotopic signals or interfering isobars can co-elute with the target analyte [1]. A dual-labeled compound like pyruvic acid-13C,d4, with its +5 Da mass shift (+1 from 13C and +4 from 2H4), ensures baseline resolution from the natural isotopic envelope of the unlabeled analyte in the mass spectrum, thereby drastically reducing quantification error and cross-talk . Furthermore, the M+5 mass shift facilitates improved signal-to-noise ratio and chromatographic distinction from endogenous pools of the metabolite in clinical and metabolomics samples, a critical requirement not met by single-isotope or unlabeled alternatives [2].

Unlabeled pyruvic acidLacks mass distinction; cannot serve as an internal standard for matrix-effect correction.
13C-only pyruvic acid+1 Da shift may overlap with endogenous M+1 isotopic signal in complex biological matrices.
Generic deuterated analogsVariable isotopomer distribution can introduce inconsistent response factors and bias quantification.

Quantitative Evidence: Pyruvic Acid-13C,d4 Procurement Differentiation Matrix


Dual-Label Mass Shift Advantage of Pyruvic Acid-13C,d4 vs. Unlabeled Pyruvic Acid in MS Quantification

Pyruvic acid-13C,d4 provides a +5 Da mass shift (M+5) relative to the unlabeled pyruvic acid parent (m/z 88.1 to m/z 93.1) due to its combined 13C and 2H4 labeling . In contrast, unlabeled pyruvic acid cannot be used as an internal standard (IS) as it is indistinguishable from the analyte. A single 13C-labeled pyruvic acid analog provides only a +1 Da shift, which is often insufficient to separate the IS signal from the naturally occurring M+1 isotopic peak of the endogenous analyte in biological extracts, leading to signal overlap and inaccurate quantification [1]. The M+5 shift ensures the internal standard signal resides in a clean, interference-free region of the mass spectrum, which is a prerequisite for precise and accurate stable isotope dilution mass spectrometry [2].

Dual-Label Mass Shift
Head-to-head
M+5 Da vs. M+0 (unlabeled) and M+1 (13C-only)
Ensures baseline resolution from endogenous isotopic interference
Validated in LC-MS/MS and GC-MS bioanalytical matrices
Metabolomics Clinical Mass Spectrometry Bioanalysis

Verified Isotopic Enrichment and Chemical Purity Specifications for Pyruvic Acid-13C,d4

High-purity Pyruvic acid-13C,d4 from certified suppliers is specified at ≥99 atom % 13C and ≥97 atom % D (deuterium), with an overall chemical purity (CP) assay of ≥97% . These specifications are critical for quantitative applications. In comparison, general-purpose deuterated pyruvic acid standards (e.g., pyruvic acid-d3) may have lower or less stringently specified isotopic enrichment values, which can introduce variable response factors and compromise the accuracy of the isotope dilution calculation [1]. The high atom % specifications minimize the presence of unlabeled or partially labeled isotopomers, ensuring that the internal standard signal is uniformly composed of the M+5 species.

Isotopic Purity Specification
Specification review
≥99 atom % 13C, ≥97 atom % D
Supports reproducible ISTD response across batches
Per certified vendor COA; compare with generic deuterated standards
Stable Isotope Standards Quality Control Analytical Chemistry

Kinetic Isotope Effect Mitigation: Deuteration of Pyruvate-13C,d4 Does Not Alter Metabolic Flux Kinetics vs. Non-Deuterated 13C-Pyruvate

In the context of hyperpolarized (HP) 13C MRS and metabolic flux studies, a critical concern is the potential for a kinetic isotope effect (KIE) from deuterium substitution. A direct head-to-head perfusion study in isolated rat hearts demonstrated that the kinetics of pyruvate metabolism, as detected by 13C NMR, are not significantly affected by replacement of the pyruvate methyl protons with deuterons [1]. Specifically, flux through pyruvate dehydrogenase (PDH), lactate dehydrogenase (LDH), and alanine aminotransferase (ALT) showed little KIE when comparing [1-13C1,U-2H3]pyruvate to [1-13C1]pyruvate [2]. This finding supports the use of deuterated, 13C-labeled pyruvic acid analogs as inert tracers for accurate metabolic flux measurements, providing a longer probe lifetime without altering the underlying biochemistry.

KIE Review
Head-to-head
No significant flux difference vs. non-deuterated 13C-pyruvate
Supports use as inert tracer for metabolic flux studies
Isolated rat heart perfusion; PDH, LDH, ALT flux comparison
Hyperpolarized MRI Metabolic Flux Analysis Kinetic Isotope Effect

Enhanced T1 Relaxation Lifetime of Deuterated vs. Non-Deuterated 13C-Pyruvate in DNP Hyperpolarization

In dissolution dynamic nuclear polarization (d-DNP) hyperpolarized 13C MRS, the longitudinal relaxation time (T1) of the 13C nucleus dictates the imaging window for tracking real-time metabolism. Deuteration of 13C-labeled pyruvate is a well-established strategy to lengthen the T1 of the carbonyl 13C nucleus by removing dipole-dipole relaxation pathways from adjacent protons [1]. While Pyruvic acid-13C,d4 has a specific T1 that must be measured, its structural analog [1-13C,U-2H3]pyruvate is explicitly utilized in hyperpolarization experiments to increase probe lifetime, enabling extended imaging protocols for monitoring metabolic conversion to lactate and bicarbonate in tumors and perfused organs [2]. A non-deuterated [1-13C]pyruvate standard would have a shorter T1, limiting the data acquisition time and reducing the signal-to-noise ratio for downstream metabolites.

T1 Relaxation Enhancement
Class-level inference
Extended T1 due to methyl deuteration
Enables longer hyperpolarized imaging windows
Specific T1 depends on field strength and formulation
Hyperpolarized MRI Dynamic Nuclear Polarization Cancer Imaging

Differential Deuterium Retention in Alanine vs. Lactate Pools: Pyruvate-13C,d4 Enables Pathway-Specific Tracing

NMR analysis of heart tissue extracts following perfusion with deuterated pyruvate revealed a striking, pathway-specific difference in deuterium retention: at steady-state, lactate was largely perdeuterated, whereas alanine existed as a mixture of deuterated species due to rapid exchange of methyl deuterons with water protons during transamination [1]. This phenomenon provides a unique, quantifiable readout for distinguishing the relative contributions of the LDH-catalyzed (lactate) and ALT-catalyzed (alanine) pathways. A 13C-only tracer cannot provide this additional dimension of 2H isotopomer information. The dual-labeling of Pyruvic acid-13C,d4 allows simultaneous tracking of 13C carbon skeleton flux and 2H exchange kinetics, offering a deeper mechanistic insight into cellular metabolism than either single-label tracer alone.

Pathway-Specific Deuterium Retention
Head-to-head
Lactate: perdeuterated; Alanine: mixed isotopomers
Resolves LDH vs. ALT flux via 2H exchange kinetics
NMR of heart tissue extracts; 13C-only tracers lack this dimension
Isotopomer Analysis Metabolic Flux Analysis Transamination

Primary Research and Industrial Applications for Pyruvic Acid-13C,d4 Based on Validated Evidence


Regulated Bioanalysis and Clinical Metabolomics: Internal Standard for Absolute Quantification of Pyruvate

Pyruvic acid-13C,d4 is optimally suited as an internal standard for stable isotope dilution LC-MS/MS assays quantifying pyruvate in human plasma, urine, or tissue extracts. The M+5 mass shift ensures the internal standard signal is fully resolved from the natural isotopic envelope of endogenous pyruvate, mitigating matrix effects and ion suppression in complex biofluids . This is a critical requirement for generating data that meets regulatory standards for clinical pharmacokinetic studies and biomarker validation [1].

Hyperpolarized 13C MRI (DNP): In Vivo Metabolic Imaging of Cancer and Cardiac Metabolism

Due to the extended T1 relaxation time conferred by deuteration of the methyl group , Pyruvic acid-13C,d4 is a key precursor for preparing hyperpolarized [1-13C]pyruvate for dissolution DNP MRI studies. The prolonged imaging window allows for real-time visualization of pyruvate-to-lactate conversion (a hallmark of the Warburg effect in tumors) and pyruvate-to-bicarbonate flux (reflecting mitochondrial oxidative metabolism) with enhanced signal-to-noise ratio [1]. This application is central to clinical trials evaluating tumor response to therapy and assessing cardiac energetics [2].

Metabolic Flux Analysis (MFA) and Isotopomer Network Studies

This compound enables sophisticated isotopomer tracing experiments in cell culture and perfused organ models . The dual label allows researchers to simultaneously track the 13C carbon backbone through glycolysis and the TCA cycle while monitoring the 2H exchange kinetics to resolve compartmentalized or parallel metabolic pathways, such as distinguishing between cytosolic lactate dehydrogenase and mitochondrial alanine aminotransferase fluxes [1]. This provides a richer data set for constraining metabolic network models compared to single-isotope tracers.

Method Development and Validation in Analytical Core Facilities

Core laboratories and contract research organizations (CROs) require robust, high-purity reference standards for developing and validating quantitative GC-MS and LC-MS/MS methods . The combination of a large mass shift and high isotopic purity (≥99 atom % 13C, ≥97 atom % D) [1] makes Pyruvic acid-13C,d4 an ideal calibration standard for establishing linearity, precision, accuracy, and stability parameters for pyruvate quantification methods across a diverse range of sample matrices [2].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of pyruvate in research matrices
M+5 dual-label mass shift for interference-free quantification
Matrix-effect correction and method accuracy in complex biofluids
Hyperpolarized 13C MRS/MRI metabolic imaging studies
Deuterated methyl group extends T1 relaxation time
In vivo pyruvate-to-lactate and bicarbonate flux endpoints
Metabolic flux analysis and isotopomer tracing
Dual 13C/2H labels for pathway-specific isotopomer readouts
Discrimination of LDH vs. ALT flux via deuterium retention patterns
Bioanalytical method development and ISTD benchmarking
High isotopic purity (≥99 atom % 13C, ≥97 atom % D)
Linearity, precision, and stability parameters for pyruvate quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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